molecular formula C16H13F2N5O2 B2529612 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide CAS No. 1005306-33-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide

Numéro de catalogue B2529612
Numéro CAS: 1005306-33-1
Poids moléculaire: 345.31
Clé InChI: OJRXICJBMUGTNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, also known as DMTF, is a novel compound that has shown potential in various scientific research applications.

Mécanisme D'action

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP, this compound can induce DNA damage and trigger cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration in animal models. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is its specificity for PARP inhibition, which makes it a promising therapeutic agent for cancer treatment. However, this compound has also been shown to have off-target effects, which may limit its use in certain experimental settings. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may be a limitation for some researchers.

Orientations Futures

There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound, which may increase its accessibility for research and clinical applications. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the off-target effects of this compound need to be better understood to optimize its use in experimental settings. Finally, the development of this compound-based therapeutics and drug delivery systems may be an exciting avenue for future research.
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications. Its ability to inhibit PARP and modulate signaling pathways makes it a promising therapeutic agent for cancer treatment, inflammation, and neurodegenerative disorders. Further research is needed to optimize its use in experimental settings and develop this compound-based therapeutics.

Méthodes De Synthèse

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzamide with 3,4-difluoronitrobenzene, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been extensively studied in scientific research for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Propriétés

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c1-25-12-4-2-3-10(7-12)16(24)19-9-15-20-21-22-23(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRXICJBMUGTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.